Proinsulin, des-(23-63)- is a modified form of proinsulin, a precursor to insulin, which plays a crucial role in glucose metabolism and regulation. This compound is characterized by the deletion of specific amino acid residues, particularly from positions 23 to 63, which alters its biological activity and processing. Proinsulin is synthesized in the pancreatic beta cells and undergoes proteolytic cleavage to form insulin and C-peptide before being released into circulation.
Proinsulin, des-(23-63)- is derived primarily from pig proinsulin through enzymatic modification. The synthesis of this compound has been studied extensively, particularly in the context of its formation via trypsin-catalyzed reactions involving pig desoctapeptide-(B23-30)-insulin in various solvent systems such as dimethyl sulfoxide and Tris buffer .
Proinsulin, des-(23-63)- is classified under peptide hormones and falls within the broader category of insulin-like peptides. It is specifically noted for its role in diabetes research and potential therapeutic applications.
The synthesis of proinsulin, des-(23-63)- typically involves the following methods:
The molecular structure of proinsulin, des-(23-63)- exhibits a single-chain configuration due to the deletion of amino acids from positions 23 to 63. This structural modification impacts its folding and interaction with insulin receptors.
The primary structure of pig proinsulin has been elucidated through various studies. The sequence alterations associated with proinsulin, des-(23-63)- suggest significant changes in its biochemical properties compared to native proinsulin .
Proinsulin, des-(23-63)- participates in several chemical reactions:
Proinsulin, des-(23-63)- functions primarily through its interaction with insulin receptors. Upon binding to these receptors:
Proinsulin, des-(23-63)- has several scientific applications:
Proinsulin, the single-chain precursor of insulin, comprises three domains: the N-terminal B-chain (residues 1-30), the connecting C-peptide (residues 31-65), and the C-terminal A-chain (residues 66-86) in humans [7]. The des-(23-63)-proinsulin derivative is generated through enzymatic removal of residues 23–63, which eliminates the majority of the C-peptide while preserving critical junctions: the B22-Arg (position 22) and A1-Gly (position 66) linkage sites [1] [2]. This truncation retains the N-terminal segment of the C-peptide (residues 31-32) and the C-terminal C-peptide segment (residues 64-65), fundamentally altering the molecule’s topology.
Table 1: Primary Sequence Features of Proinsulin Derivatives
Compound | Total Residues | C-Peptide Status | Key Cleavage Sites |
---|---|---|---|
Native Proinsulin | 86 (human) | Full (residues 31-65) | Arg31-Arg32, Lys64-Arg65 |
des-(23-63)-Proinsulin | 46 | Partial (retains B22-Arg, Gly66-A1) | Trypsin-sensitive at B22 |
des-31,32-Proinsulin | 84 | Partial (lacks B30-A1 junction) | PC1/3-cleaved |
Native proinsulin folding is stabilized by three conserved disulfide bonds: CysB7–CysA7, CysB19–CysA20, and intra-A-chain CysA6–CysA11 [3] [7]. These bonds tether the A- and B-chains into a rigid receptor-binding core. In des-(23-63)-proinsulin, this disulfide architecture remains intact due to the retention of all cysteine residues [1]. However, the loss of the C-peptide’s central domain disrupts its chaperone-like function—a role critical in guiding nascent chains toward native disulfide pairing [5] [7]. Studies of diabetes-associated INS mutations (e.g., Cys-to-nonCys substitutions) confirm that even single disulfide perturbations induce misfolding and endoplasmic reticulum (ER) stress [3].
The C-peptide in proinsulin exhibits dynamic flexibility, with its termini adopting partial α-helical features near the A-chain junction [6]. NMR analyses reveal that truncation in des-(23-63)-proinsulin rigidifies the normally molten BC/CA junctions, restricting conformational sampling during folding [6]. This is evidenced by:
Table 2: Biophysical Properties of Proinsulin Derivatives
Property | Native Proinsulin | des-(23-63)-Proinsulin | des-31,32-Proinsulin |
---|---|---|---|
Receptor Binding (%) | 10% (vs. insulin) | 0.02% | 5–8% |
Disulfide Stability | High (native) | High (native) | Moderate |
Folding Efficiency | Chaperone-assisted | Impaired | PC1/3-dependent |
Solvent Compatibility | Aqueous/organic mixes | Requires DMSO/butanediol | Aqueous buffers |
des-(23-63)-proinsulin belongs to a broader class of truncated proinsulins engineered for structural or pharmacological studies:
Unlike mini-proinsulins designed for high-yield synthesis, des-(23-63)- serves primarily as a folding trap for mechanistic studies. Its severe activity loss underscores the C-peptide’s role beyond a passive tether: it dynamically shields aggregation-prone surfaces and coordinates disulfide-coupled domain assembly [5] [7].
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5